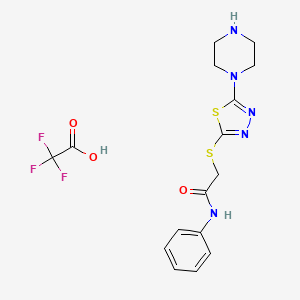
N-phenyl-2-((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C16H18F3N5O3S2 and its molecular weight is 449.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-phenyl-2-((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
- Molecular Formula : C₁₆H₁₈F₃N₅O₃S₂
- Molecular Weight : 449.47 g/mol
- CAS Number : 1351611-72-7
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves:
- Caspase Activation : The compound activates caspases 3, 8, and 9, which are crucial for the apoptotic process.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in various cancer cell lines, disrupting normal cellular proliferation.
- Increased Bax/Bcl-2 Ratio : This alteration promotes apoptosis by enhancing pro-apoptotic signals while inhibiting anti-apoptotic pathways.
In Vitro Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 7.56 | Induces apoptosis via caspase activation |
| HepG2 (Liver Cancer) | 9.6 | Cell cycle arrest at G2/M phase |
| PC3 (Prostate Cancer) | 6.80 | Apoptosis induction through caspase pathways |
These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types.
Selectivity Studies
Selectivity studies demonstrated that the compound has a higher cytotoxic effect on cancer cells compared to normal Vero cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
Case Study 1: MCF-7 and HepG2 Cells
In a study comparing various derivatives of thiadiazoles, N-phenyl-2((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide showed significant growth inhibition in MCF-7 and HepG2 cells. The study reported an IC50 value of 9.6 µg/mL for HepG2 cells and noted that treatment led to increased levels of apoptotic markers such as cleaved PARP and caspases .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis. It was found that treatment resulted in mitochondrial membrane potential loss and reactive oxygen species (ROS) generation, further confirming its role as an apoptosis inducer .
Propriétés
IUPAC Name |
N-phenyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2.C2HF3O2/c20-12(16-11-4-2-1-3-5-11)10-21-14-18-17-13(22-14)19-8-6-15-7-9-19;3-2(4,5)1(6)7/h1-5,15H,6-10H2,(H,16,20);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJVWNLPHFSUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














